![molecular formula C19H21N3O3S B5542585 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide typically involves cyclocondensation reactions. For instance, a pyrazoline compound was obtained from the reaction of 4-hydrazinylbenzenesulfonamide with chalcone under basic conditions, yielding a high product yield of 93% (Rahayu et al., 2022). This method indicates the potential for efficient synthesis routes for similar compounds.
Molecular Structure Analysis
The molecular structure of compounds in this family is often confirmed through various spectroscopic techniques, including FTIR, NMR, and HRMS. For example, the molecular structure of a synthesized pyrazoline compound was confirmed through such analyses (Rahayu et al., 2022).
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base have been explored for potential applications in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Computational Study and Spectroscopic Characterization
A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. The research includes structural characterization using various spectroscopic tools and computational methods, contributing to the understanding of the structural and electronic properties of these compounds (Murthy et al., 2018).
Antiviral and Antifungal Activities
Research into the anti-HIV and antifungal activities of novel benzensulfonamides has been conducted. This includes the preparation of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and their in vitro screening for potential therapeutic applications (Zareef et al., 2007).
Spectroscopic Analysis and Dimer Interaction Studies
Investigations on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide have been carried out using theoretical and experimental spectroscopic analyses. This study provides insights into the interaction energies and bond dynamics in dimer structures of the compound, important for understanding its molecular interactions (Karakaya et al., 2015).
Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve exploring its mechanism of action in more detail . Additionally, the compound could be used in the development of new materials or drugs, given its interesting chemical structure and properties .
properties
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-19(15(2)22(21-14)16-7-5-4-6-8-16)13-20-26(23,24)18-11-9-17(25-3)10-12-18/h4-12,20H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPSLZCGHDHMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.